molecular formula C12H18N4O2S B12229751 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B12229751
M. Wt: 282.36 g/mol
InChI Key: IKNGLLFKLSHKRY-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with a methyl group at the 5-position. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a cyclopropanesulfonyl group. This can be achieved by reacting piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Pyrimidine Ring Formation: The intermediate is then coupled with a pyrimidine precursor, such as 5-methylpyrimidine-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: Shares the cyclopropanesulfonyl-piperazine moiety but differs in the attached functional groups.

Uniqueness

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine is unique due to the presence of both the cyclopropanesulfonyl group and the methyl-substituted pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine

InChI

InChI=1S/C12H18N4O2S/c1-10-8-13-12(14-9-10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3

InChI Key

IKNGLLFKLSHKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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